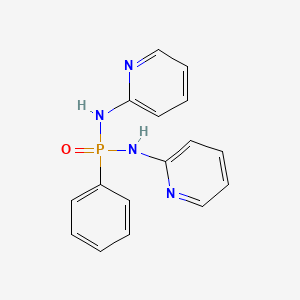
P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide
説明
P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a chelating agent that has the ability to bind to metal ions, making it useful in various applications such as agriculture, medicine, and environmental remediation.
科学的研究の応用
DPA has been extensively studied for its ability to chelate metal ions, particularly zinc. It has been used in various fields such as agriculture, medicine, and environmental remediation. In agriculture, DPA has been used as a zinc fertilizer to improve crop growth and yield. In medicine, DPA has been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells. In environmental remediation, DPA has been used to remove heavy metal ions from contaminated soil and water.
作用機序
DPA binds to metal ions through its phosphonic acid and pyridine groups, forming a stable complex. In the case of zinc, DPA forms a 1:1 complex with the metal ion. This complexation process can have various effects depending on the application. For example, in agriculture, DPA can improve the availability of zinc to plants, leading to increased growth and yield. In medicine, DPA can inhibit the growth of cancer cells by disrupting the function of zinc-dependent enzymes.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. In animal studies, DPA has been shown to increase the absorption of zinc in the gut, leading to increased levels of zinc in the blood and tissues. DPA has also been shown to improve bone health by increasing bone density and reducing bone loss. In addition, DPA has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its ability to chelate metal ions with high selectivity and stability. However, DPA can also have limitations, such as its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on DPA. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of DPA in new fields, such as energy storage and catalysis. Finally, further studies are needed to fully understand the biochemical and physiological effects of DPA and its potential use in medicine and environmental remediation.
Conclusion
In conclusion, P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide, or DPA, is a chelating agent that has gained significant attention in scientific research due to its unique properties. DPA has been studied for its ability to chelate metal ions, particularly zinc, and has been used in various fields such as agriculture, medicine, and environmental remediation. Further research is needed to fully understand the potential applications and limitations of DPA.
特性
IUPAC Name |
N-[phenyl-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4OP/c21-22(14-8-2-1-3-9-14,19-15-10-4-6-12-17-15)20-16-11-5-7-13-18-16/h1-13H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAARVGODZTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl-N,N'-di(2-pyridyl)phosphonic diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)
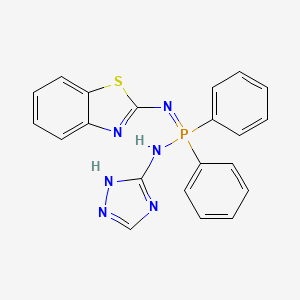
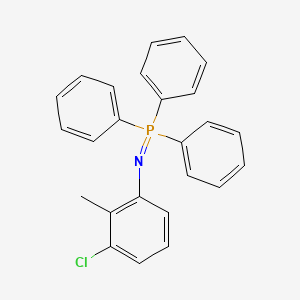
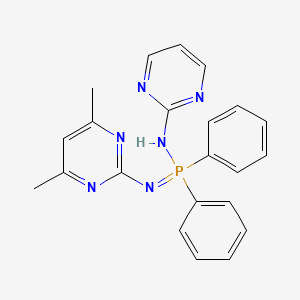
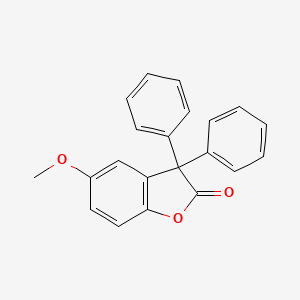
![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329293.png)
![4-[(2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-4-methyl-1H-imidazol-5-yl)methyl]phenol](/img/structure/B4329305.png)
![(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine](/img/structure/B4329316.png)
![8-nitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4329318.png)
![4-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4329327.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)